molecular formula C16H18N2O2 B240830 4-propoxy-N-(3-pyridinylmethyl)benzamide

4-propoxy-N-(3-pyridinylmethyl)benzamide

Cat. No.: B240830
M. Wt: 270.33 g/mol
InChI Key: RDTGBOGQVFYUDK-UHFFFAOYSA-N
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Description

4-Propoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a propoxy group at the 4-position of the benzene ring and a 3-pyridinylmethyl group attached to the amide nitrogen. This compound is synthesized via a palladium-catalyzed coupling reaction between 4-propoxybenzamide precursors and butylamine, yielding a 78% purified product under optimized conditions .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-propoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19)

InChI Key

RDTGBOGQVFYUDK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Structural Modifications and Substituent Effects

The activity of benzamide derivatives is highly dependent on substituents at the benzamide ring and the N-linked group . Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Benzamide Substituent N-Linked Group Key Functional Impact Reference
4-Propoxy-N-(3-pyridinylmethyl)benzamide 4-Propoxy 3-Pyridinylmethyl Enhanced lipophilicity; potential CNS activity
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) None 3,4-Dimethoxyphenethyl Increased hydrogen bonding capacity
Roflumilast 3-Cyclopropylmethoxy-4-difluoromethoxy 3,5-Dichloropyrid-4-yl Potent PDE4 inhibition (IC₅₀ = 0.8 nM)
Mosapride Metabolite 3 4-Amino-5-chloro-2-ethoxy 4-(4-Fluorobenzyl)morpholinyl Reduced 5-HT4 receptor agonism
Compound 16b (Trimethoxyphenyl-pyrrolizine) 3,4,5-Trimethoxy Pyrrolizine moiety High tubulin binding affinity
Key Observations:
  • Propoxy vs.
  • Pyridinylmethyl vs. Dichloropyridyl : The 3-pyridinylmethyl group may offer moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 3,5-dichloropyridyl in roflumilast, which enhances PDE4 binding .
Key Observations:
  • Green Chemistry : Ultrasonic irradiation () reduces reaction time by >50% compared to conventional reflux, though yields are comparable .
  • Catalytic Efficiency : Palladium-based coupling () achieves moderate yields but requires specialized catalysts, limiting scalability.
Key Observations:
  • Target Specificity : The 3-pyridinylmethyl group in the target compound may favor interactions with neuronal nAChRs , as seen in structurally related P2X7 antagonists ().
  • Substituent-Driven Activity : Methoxy and trimethoxy groups (e.g., Compound 16b) enhance tubulin binding, while bulkier propoxy groups may shift selectivity toward other targets .

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